Octyl trifluoromethanesulfonate

Catalog No.
S3344826
CAS No.
71091-89-9
M.F
C9H17F3O3S
M. Wt
262.29 g/mol
Availability
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Octyl trifluoromethanesulfonate

CAS Number

71091-89-9

Product Name

Octyl trifluoromethanesulfonate

IUPAC Name

octyl trifluoromethanesulfonate

Molecular Formula

C9H17F3O3S

Molecular Weight

262.29 g/mol

InChI

InChI=1S/C9H17F3O3S/c1-2-3-4-5-6-7-8-15-16(13,14)9(10,11)12/h2-8H2,1H3

InChI Key

APYUCYRDBYSFAB-UHFFFAOYSA-N

SMILES

CCCCCCCCOS(=O)(=O)C(F)(F)F

Canonical SMILES

CCCCCCCCOS(=O)(=O)C(F)(F)F

Octyl trifluoromethanesulfonate is an organic compound with the chemical formula C9_9H17_{17}F3_3O3_3S. It features a trifluoromethanesulfonate group, which is a highly reactive functional group known for its excellent leaving ability in nucleophilic substitution reactions. The compound is characterized by its octyl group, a straight-chain hydrocarbon consisting of eight carbon atoms, attached to the triflate moiety. This structure contributes to its unique chemical properties and reactivity profile.

Due to its triflate group, which is a potent leaving group. Notable reactions include:

  • Nucleophilic Substitution: The triflate group can be displaced by nucleophiles in SN_N2 reactions, making it useful for synthesizing other organic compounds.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, where it serves as an electrophile.
  • Dehydration Reactions: Octyl trifluoromethanesulfonate can be involved in dehydration processes, particularly when using transition metal catalysts, to form olefins from alcohols .

The synthesis of octyl trifluoromethanesulfonate typically involves the reaction of octanol with triflic anhydride or triflic acid. The general procedure includes:

  • Reagents: Octanol and triflic anhydride are used as starting materials.
  • Reaction Conditions: The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the triflate.
  • Mechanism: Triflic anhydride reacts with the hydroxyl group of octanol, resulting in the formation of octyl trifluoromethanesulfonate and the release of a molecule of water.

This method yields high purity and efficiency, making it suitable for laboratory synthesis .

Octyl trifluoromethanesulfonate has several applications, including:

  • Organic Synthesis: It serves as a versatile reagent for synthesizing various organic compounds through nucleophilic substitution and coupling reactions.
  • Catalysis: The compound can act as a catalyst or catalyst precursor in organic transformations.
  • Material Science: It may be used in the development of new materials, particularly those requiring specific chemical functionalities.

Interaction studies involving octyl trifluoromethanesulfonate primarily focus on its reactivity with nucleophiles and its role in catalysis. Research indicates that the presence of the triflate group significantly enhances the electrophilic character of the molecule, facilitating various chemical transformations. Additionally, studies on related ionic liquids suggest that octyl trifluoromethanesulfonate-based systems may exhibit unique solvation properties that can influence reaction kinetics and mechanisms .

Octyl trifluoromethanesulfonate shares structural similarities with other alkyl triflates and sulfonates. Here are some comparable compounds:

Compound NameStructureUnique Features
Methyl trifluoromethanesulfonateCH3_3OSO2_2CF3_3Smallest alkyl chain; widely used as a reagent.
Butyl trifluoromethanesulfonateC4_4H9_9OSO2_2CF3_3Larger alkyl chain; similar reactivity profile.
Phenyl trifluoromethanesulfonateC6_6H5_5OSO2_2CF3_3Aromatic ring; used in coupling reactions.
Hexyl trifluoromethanesulfonateC6_6H13_{13}OSO2_2CF3_3Intermediate size; useful in various organic syntheses.

Uniqueness of Octyl Trifluoromethanesulfonate

Octyl trifluoromethanesulfonate's uniqueness lies in its balance between hydrophobicity provided by the octyl chain and the high reactivity afforded by the triflate group. This combination makes it particularly effective for applications requiring both solubility and reactivity, such as in complex organic syntheses where selective reactions are necessary.

Nucleophilic Substitution Pathways for Octyl Triflate Synthesis

The synthesis of octyl triflate predominantly follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this process, a primary alcohol—typically 1-octanol—reacts with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a polymeric base such as poly(4-vinylpyridine) (PVP). The reaction proceeds via a backside attack by the triflate anion on the electrophilic carbon of the protonated alcohol, displacing the hydroxyl group as water (Figure 1).

Mechanistic Insights
The Sₙ2 pathway is favored due to the primary carbon’s minimal steric hindrance, allowing optimal orbital overlap between the nucleophile (triflate) and the substrate. The transition state involves a pentacoordinate carbon center, with simultaneous bond formation (C–OTrf) and bond cleavage (C–OH). The triflate group’s strong electron-withdrawing nature stabilizes the transition state, accelerating the reaction.

Optimization Parameters

  • Catalyst Selection: Poly(4-vinylpyridine) neutralizes the generated triflic acid, shifting the equilibrium toward product formation.
  • Temperature: Reactions typically proceed at 0–25°C to minimize side reactions like elimination.
  • Solvent: While early methods used chlorobenzene or nitrobenzene, modern approaches favor solvent-free conditions (discussed in Section 1.3).

Comparative Analysis
Table 1 contrasts the synthesis of octyl triflate with other alkyl triflates under analogous conditions.

Alkyl TriflateSubstrateCatalystYield (%)Reaction Time (h)
MethylMethanolPVP922
Octyl1-OctanolPVP884
NeopentylNeopentanolPVP786

Table 1. Synthesis parameters for select alkyl triflates via nucleophilic substitution.

Transition Metal Triflate-Catalyzed Dehydration of Octanol Derivatives

Transition metal triflates, such as hafnium(IV) triflate (Hf(OTf)₄) and iron(III) triflate (Fe(OTf)₃), are renowned for their Lewis acidity in dehydration reactions. However, their application in octyl triflate synthesis remains unexplored. Instead, these catalysts excel in converting octanol derivatives (e.g., octyl acetate) to alkenes via C–O bond cleavage. For instance, Hf(OTf)₄ catalyzes the dehydration of 2-octanol to octenes at 165°C under solvent-free conditions, achieving 84% yield.

Hypothetical Pathways
While no literature directly links transition metal triflates to octyl triflate synthesis, their role in related systems suggests potential avenues:

  • Acid Catalysis: Metal triflates could protonate the hydroxyl group of 1-octanol, enhancing its electrophilicity for triflate attack.
  • Coordination Effects: The metal center might stabilize intermediates, though steric bulk could hinder nucleophilic substitution at the primary carbon.

Solvent-Free Approaches in Large-Scale Production

Solvent-free synthesis of octyl triflate addresses scalability and environmental concerns. By eliminating solvents, the reaction between 1-octanol and Tf₂O proceeds in a heterogeneous mixture with PVP, simplifying purification and reducing waste.

Advantages

  • Yield Enhancement: Neat conditions minimize side reactions, achieving 88% isolated yield.
  • Cost Efficiency: Reduced solvent use lowers production costs.
  • Sustainability: Aligns with green chemistry principles by avoiding volatile organic compounds.

Industrial ScalabilityContinuous-flow systems could further optimize solvent-free production. For example, a packed-bed reactor with immobilized PVP would enable uninterrupted synthesis, as demonstrated for methyl triflate.

XLogP3

4.3

Wikipedia

Octyl triflate

Dates

Modify: 2023-07-26

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